hydrangenol 8-O-glucoside
Overview
Description
Synthesis Analysis
Hydrangenol glucoside was isolated and identified from Hydrangea macrophylla, with roots being significant contributors to its synthesis. The biosynthesis involves cinnamic acid and phenylalanine as precursors, highlighting the role of acetate and phenylpropanoid compounds in the formation of hydrangenol (Ibrahim & Towers, 1960).
Molecular Structure Analysis
The molecular structure of hydrangenol 8-O-glucoside includes a dihydroisocoumarin core linked to a glucose molecule. Detailed structure elucidation was achieved using NMR and CD techniques, revealing its configuration and the presence of stereoisomers (Hashimoto, Tori, & Asakawa, 1987).
Chemical Reactions and Properties
Hydrangenol 8-O-glucoside participates in various chemical reactions, including its role in antiallergic activities, where it significantly inhibits passive cutaneous anaphylaxis reactions in rats. This indicates its potential as a principal antiallergic component in Hydrangea leaves (Matsuda, Shimoda, Yamahara, & Yoshikawa, 1999).
Physical Properties Analysis
The physical properties of hydrangenol 8-O-glucoside, such as solubility and stability, have been investigated to understand its role in biological activities and its potential therapeutic applications. For example, microwave processing has been found to be an optimal method for increasing the hydrangenol content in H. macrophylla extracts, indicating a method for enhancing its physical availability (Kim et al., 2021).
Chemical Properties Analysis
The chemical properties of hydrangenol 8-O-glucoside, including its reactivity and interaction with other molecules, have significant implications for its biological activities. It inhibits the proliferation, migration, and invasion of bladder cancer cells, indicating its potential anti-cancer activity. This effect is mediated through mechanisms involving cell cycle arrest, MAPK activation, and reduction in MMP-9 expression, showcasing its diverse chemical properties and interactions (Shin et al., 2018).
Scientific Research Applications
Anti-diabetic Properties : Hydrangenol from Hydrangea macrophylla var. thunbergii leaves has shown to promote adipogenesis and lower blood glucose and free fatty acid levels in mice, indicating potential anti-diabetic applications (Zhang et al., 2007).
Pharmaceutical Potential : The discovery of new dihydroisocoumarin glycosides, including hydrangenol 8-O-glucoside, in Hydrangea macrophylla var. thunbergii leaves, reveals their structures and potential applications in pharmaceuticals (Yoshikawa et al., 1999).
Cancer Research : Hydrangenol has been found to inhibit bladder cancer cell proliferation, migration, and invasion through mechanisms involving cell cycle arrest and activation of specific signaling pathways (Shin et al., 2018).
Skin Health : Studies have shown that hydrangenol from Hydrangea serrata leaves can reduce wrinkle formation and improve skin moisture in UVB-irradiated mice, suggesting its applications in dermatology (Myung et al., 2019).
Antiallergic and Antimicrobial Activities : Compounds like thunberginols and hydrangenol 8-O-glucoside have shown antiallergic and antimicrobial activities, potentially useful in treating allergies and oral infections (Yoshikawa et al., 1992).
Anti-inflammatory Effects : Hydrangenol has demonstrated the ability to inhibit nitric oxide production and inflammation in certain cell types by modulating various biological pathways (Kim et al., 2013).
Enhancement of Plant Growth : Hydrangenol has been found to enhance the growth-promoting activity of gibberellin, a hormone in plants, suggesting its use in agricultural sciences (Asen et al., 1960).
Preparation of Bioactive Compounds : Methods have been developed to efficiently prepare bioactive compounds like lunularic acid from hydrangenol, highlighting its utility in synthesizing compounds with diverse biological activities (Hashimoto et al., 1988).
Safety And Hazards
properties
IUPAC Name |
3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-VRKGAULQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136569 | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hydrangenol 8-O-glucoside | |
CAS RN |
67600-94-6 | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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